molecular formula C7H15N B1429182 3-Isopropyl-3-methyl-azetidine CAS No. 1507658-30-1

3-Isopropyl-3-methyl-azetidine

Cat. No.: B1429182
CAS No.: 1507658-30-1
M. Wt: 113.2 g/mol
InChI Key: IMOVOKLNORIVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-3-methyl-azetidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
3-Isopropyl-3-methyl-azetidine and its derivatives have shown promising antimicrobial properties. Research indicates that azetidine derivatives can exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens. For instance, a study identified azetidine derivatives with notable antimycobacterial activity, suggesting their potential as lead compounds in tuberculosis treatment .

Anticancer Properties
Azetidines have also been investigated for their anticancer effects. Some derivatives have demonstrated efficacy against various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549). In vitro studies indicated that certain azetidine compounds inhibited cell proliferation effectively, pointing to their potential as anticancer agents .

Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of azetidine derivatives. Specifically, modifications to the azetidine structure have been linked to enhanced acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be a candidate for further development in neuroprotective therapies.

Synthetic Strategies

The synthesis of this compound involves several methodologies that leverage its reactive nature due to ring strain. The following synthetic approaches have been documented:

  • Nucleophilic Ring Opening: This method utilizes nucleophiles to expand the azetidine ring into more complex structures, yielding substituted amines that can serve as intermediates in drug development .
  • Peptidomimetics: Azetidines are valuable in the design of peptidomimetics due to their ability to mimic peptide bonds while providing structural diversity .
  • Library Development: Researchers have synthesized libraries of azetidine derivatives to screen for biological activity across various targets, including antibacterial and antifungal activities .

Case Study 1: Antimycobacterial Activity

A bespoke library of azetidine derivatives was screened for antimycobacterial activity at the University of Birmingham Drug Discovery Facility. One compound, BGAz-001, exhibited significant potency against Mycobacterium tuberculosis, demonstrating the potential of azetidines in combating drug-resistant infections .

Case Study 2: Anticancer Activity

In a study evaluating a series of substituted azetidines, several compounds showed promising results against cancer cell lines. The synthesized derivatives were tested for their ability to inhibit growth in MCF-7 and HCT-116 cells, with some exhibiting IC50 values comparable to established chemotherapeutics .

Case Study 3: Neuroprotective Properties

A recent investigation into 3-aryl-3-azetidinyl acetic acid methyl esters revealed their potential as acetylcholinesterase inhibitors. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for improved efficacy against neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
AntimicrobialActive against multidrug-resistant M. tuberculosis; potential lead compounds identified
AnticancerEffective against MCF-7 and A549 cell lines; some compounds comparable to standard treatments
NeuroprotectiveInhibitory effects on acetylcholinesterase; promising candidates for Alzheimer's therapy
Synthetic StrategiesNucleophilic ring opening and peptidomimetics used for diverse applications

Properties

CAS No.

1507658-30-1

Molecular Formula

C7H15N

Molecular Weight

113.2 g/mol

IUPAC Name

3-methyl-3-propan-2-ylazetidine

InChI

InChI=1S/C7H15N/c1-6(2)7(3)4-8-5-7/h6,8H,4-5H2,1-3H3

InChI Key

IMOVOKLNORIVJL-UHFFFAOYSA-N

SMILES

CC(C)C1(CNC1)C

Canonical SMILES

CC(C)C1(CNC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.